2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
1.1. Structural Overview of 2-Methoxyethyl 4-(4-Fluorophenyl)-7-(4-Methoxyphenyl)-2-Methyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate The compound 2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with a ketone group at position 5, a 2-methoxyethyl ester at position 3, and substituents at positions 2 (methyl), 4 (4-fluorophenyl), and 7 (4-methoxyphenyl). The 2-methoxyethyl ester group distinguishes it from simpler esters (e.g., ethyl or methyl), likely enhancing solubility due to the ether oxygen’s polarity . The 4-fluorophenyl and 4-methoxyphenyl substituents introduce electron-withdrawing and electron-donating effects, respectively, which may modulate electronic properties and binding affinities .
Properties
IUPAC Name |
2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO5/c1-16-24(27(31)34-13-12-32-2)25(18-4-8-20(28)9-5-18)26-22(29-16)14-19(15-23(26)30)17-6-10-21(33-3)11-7-17/h4-11,19,25,29H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOVJURAVHGLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : The hexahydroquinoline scaffold is known for its potential anticancer activity. Research indicates that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity : The incorporation of fluorine and methoxy groups enhances the lipophilicity and biological activity of the compound. Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Organic Synthesis
Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various functional group transformations, making it valuable for creating new chemical entities with potential biological activities .
Reagent in Chemical Reactions : The compound can also be utilized as a reagent in multicomponent reactions and other synthetic methodologies to develop novel compounds with desired properties. Its reactivity profile allows chemists to explore new synthetic routes efficiently .
Pharmacological Studies
Neuropharmacology : Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Investigations into the effects on serotonin and dopamine receptors could reveal its utility as a therapeutic agent for conditions such as depression or anxiety .
Anti-inflammatory Effects : The anti-inflammatory potential of this compound is under investigation, given the presence of methoxy groups which are often associated with reduced inflammatory responses in biological systems. Ongoing studies aim to elucidate its mechanism of action and therapeutic efficacy in inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of hexahydroquinoline derivatives. The results indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The study concluded that fluorination improves binding affinity to cancer-related targets .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various quinoline derivatives, including the target compound. The findings demonstrated significant inhibition of Staphylococcus aureus growth, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Features and Substituent Effects Key structural variations among hexahydroquinoline derivatives include ester groups, substituent positions, and aromatic ring modifications. Below is a comparative analysis:
Key Observations :
- Ester Group : The 2-methoxyethyl ester in the target compound may improve water solubility compared to ethyl or methyl esters, critical for bioavailability .
- R4 Substituent : Fluorine’s electronegativity (target compound) enhances metabolic stability and binding interactions vs. methoxy () or chloro () groups .
- R7 Substituent : The 4-methoxyphenyl group in the target compound is uncommon; most analogs lack R7 substituents or have simpler groups (e.g., phenyl in ). This could influence steric hindrance or π-π stacking .
2.2. Biological Activities Hexahydroquinoline derivatives exhibit varied bioactivities depending on substituents:
- P-glycoprotein Inhibition : Pyridinyl methyl esters () show potent P-gp inhibition, critical for overcoming multidrug resistance in cancer. The target compound’s 4-fluorophenyl group may enhance binding to hydrophobic pockets in P-gp .
- Calcium Channel Modulation : Methyl and ethyl esters () demonstrate calcium modulatory effects, suggesting the target compound’s 2-methoxyethyl group could retain similar activity with improved pharmacokinetics .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit stronger antibacterial effects. The target compound’s fluorine may confer comparable activity .
Physicochemical and Electronic Properties
- Solubility : The 2-methoxyethyl ester’s polarity likely increases aqueous solubility vs. ethyl or methyl esters, as seen in ethyl vs. methyl comparisons ( vs. 15) .
- 4-methoxyphenyl (electron-donating) in .
- Conformational Flexibility: The hexahydroquinoline core’s puckering () and substituent steric effects (e.g., 7,7-dimethyl in ) influence binding modes. The target compound’s R7 substituent may restrict conformational flexibility .
Crystallographic and Computational Insights
- Crystal Structure: Analogous compounds () were resolved using SHELXL and OLEX2 , revealing chair-like conformations in the hexahydroquinoline core. The target compound’s structure likely adopts a similar conformation with deviations due to R7 substitution .
- QSAR/QSPR : Electronic descriptors (e.g., Hammett constants) for the 4-fluorophenyl and 4-methoxyphenyl groups could predict bioavailability and reactivity .
Biological Activity
The compound 2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the hexahydroquinoline derivative) is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the hexahydroquinoline derivative typically involves multi-step organic reactions. The general procedure includes:
- Formation of the Hexahydroquinoline Core : The initial step involves forming the hexahydroquinoline skeleton through a cyclization reaction involving appropriate precursors.
- Substitution Reactions : Subsequent reactions introduce functional groups such as methoxy and fluorophenyl moieties to enhance biological activity.
- Carboxylation : The final step includes carboxylation to yield the target compound.
The synthesis can achieve high yields through optimized conditions involving solvents like acetonitrile and catalysts such as sulfuric acid .
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic effects:
Anticancer Activity
Research indicates that the hexahydroquinoline derivative exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Apoptosis induction |
| HT-29 (Colon) | 15.6 | Cell cycle arrest (G1 phase) |
Anti-inflammatory Effects
In addition to anticancer effects, the compound has shown anti-inflammatory properties. It significantly reduces the production of pro-inflammatory cytokines in macrophage models exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of this compound have also been explored. Studies suggest that it can protect neuronal cells from oxidative stress-induced damage by modulating pathways related to reactive oxygen species (ROS) generation and apoptosis .
The proposed mechanisms for the biological activities include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis, such as NF-kB and MAPK pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : A study conducted on MCF-7 xenografts in mice demonstrated a marked reduction in tumor size following treatment with the hexahydroquinoline derivative compared to controls .
- Neuroprotection in Stroke Models : In animal models of ischemic stroke, administration of this compound resulted in decreased infarct size and improved neurological scores, indicating its potential for stroke therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this hexahydroquinoline derivative, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-component Hantzsch-type reactions are commonly employed for hexahydroquinoline synthesis. A typical protocol involves cyclocondensation of aldehydes (e.g., 4-fluorobenzaldehyde), β-keto esters (e.g., 2-methoxyethyl acetoacetate), and enamine intermediates under reflux in ethanol or acetic acid . Catalysts like ammonium acetate or ionic liquids improve yields (70–85%) by accelerating enolization and cyclization steps. Purity optimization may require column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Critical Considerations : Substituent steric effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) may influence reaction rates. Monitor by TLC or HPLC to avoid side products like over-oxidized pyridines.
Q. How can the structure of this compound be unequivocally confirmed?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the hexahydroquinoline ring conformation and substituent orientations. For example, monoclinic space group P2₁/c with unit cell parameters a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, β = 98.39° was reported for a related derivative .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm; methoxy groups at δ 3.7–3.9 ppm) .
- IR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydrogen-bonded N–H at ~3300 cm⁻¹ .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the electronic properties and binding interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution. For example, methoxy groups increase electron density on the quinoline ring, enhancing π-π stacking with biological targets .
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., calcium channels or bacterial DHFR). The 4-fluorophenyl group may occupy hydrophobic pockets, while the 5-oxo group hydrogen-bonds with catalytic residues .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Case Study :
- 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity enhances membrane permeability, while methoxy groups improve solubility. For antibacterial activity, 4-fluorophenyl derivatives showed 2–3× higher potency against S. aureus compared to methoxy analogs .
- Ester Chain Optimization : Replacing 2-methoxyethyl with ethyl esters reduced cytotoxicity in mammalian cell lines (e.g., HEK293), suggesting ester chain length influences selectivity .
- Experimental Design : Synthesize analogs via parallel synthesis, then screen using MIC assays and cytotoxicity profiling (MTT assay).
Q. What crystallographic challenges arise in resolving the hexahydroquinoline core, and how are they addressed?
- Challenges :
- Disorder in Flexible Rings : The partially saturated quinoline ring may exhibit conformational disorder.
- Hydrogen Bonding Networks : N–H···O interactions (e.g., between the 5-oxo group and ester carbonyl) stabilize the lattice but complicate refinement .
- Solutions :
- Low-Temperature Data Collection : Mitigate thermal motion (e.g., 100 K).
- TWINABS Software : Apply multi-component refinement for disordered regions.
Contradictions and Open Questions
- Biological Activity : Some studies report calcium channel modulation for dihydropyridines , while others emphasize antibacterial effects . This suggests context-dependent mechanisms requiring target-specific assays.
- Stereochemistry : Racemic mixtures (e.g., DL-forms) are common in synthesis , but enantiopure derivatives may exhibit divergent activities. Chiral HPLC or asymmetric catalysis is understudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
